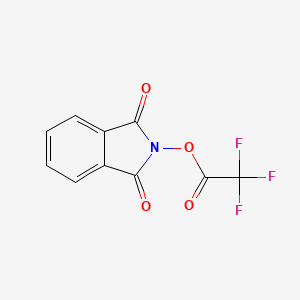

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate

Description

Properties

Molecular Formula |

C10H4F3NO4 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H |

InChI Key |

CLFAKEXGHKOGCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate

General Synthetic Route

The synthesis of this compound typically involves the esterification of phthalimide derivatives with trifluoroacetic acid derivatives or related reagents. The key step is the formation of the trifluoroacetate ester at the 2-position of the isoindolinone ring system.

- Starting material: Phthalimide or 1,3-dioxoisoindolin-2-ol (or its derivatives)

- Reagent: Trifluoroacetic anhydride or trifluoroacetyl chloride

- Base: Often a mild base such as pyridine or triethylamine to scavenge the acid byproducts

- Solvent: Anhydrous solvents like dichloromethane or chloroform

- Temperature: Generally mild, 0 °C to room temperature

- Reaction time: 1–24 hours depending on scale and conditions

The reaction proceeds via nucleophilic attack of the isoindolinone nitrogen or oxygen on the electrophilic trifluoroacetyl reagent, yielding the trifluoroacetate ester.

Specific Published Procedures and Research Outcomes

From Patent Literature (EP3892615A1)

A patent related to the preparation of silodosin intermediates describes the use of 1,3-dioxoisoindolin-2-yl esters with trifluoroacetate groups as synthetic intermediates. The process involves coupling of phthalimide derivatives with trifluoroacetate moieties under controlled conditions, highlighting the importance of purity and reaction control for pharmaceutical applications.

- The compound is prepared as an intermediate in multi-step syntheses.

- Reaction parameters include careful stoichiometry and temperature control.

- The patent notes high purity and yield are critical for downstream applications in drug synthesis.

From Peer-Reviewed Literature (RSC and ACS Publications)

A Royal Society of Chemistry supplementary document describes the synthesis of N-(1,3-dioxoisoindolin-2-yl) derivatives using trifluoroacetate reagents under basic conditions:

- Reactants: N-(1,3-dioxoisoindolin-2-yl)-hydroxybenzamides reacted with phenyl(TMP)iodonium trifluoroacetate.

- Base: Potassium carbonate (K2CO3) used to facilitate the reaction.

- Conditions: Heating at 70–90 °C for 24–36 hours.

- Purification: Flash column chromatography.

- Yields: 60–89% depending on substrate and conditions.

- Physical properties: White amorphous solids with melting points ranging from ~74 °C to ~187 °C.

- Characterization: 1H NMR confirmed the structure and purity.

Table 1: Representative Yields and Conditions for N-(1,3-Dioxoisoindolin-2-yl) Trifluoroacetate Derivatives

| Entry | Substrate (Hydroxybenzamide) | Trifluoroacetate Reagent | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 2-hydroxy-5-methylbenzamide | Phenyl(TMP)iodonium trifluoroacetate | 1.5 | 70 | 24 | 86 | 186.7–187.6 |

| 2 | 4-fluoro-2-hydroxybenzamide | Phenyl(TMP)iodonium trifluoroacetate | 1.5 | 90 | 36 | 89 | 164.9–165.6 |

| 3 | 2-hydroxybenzamide | 4-fluorophenyl(TMP)iodonium trifluoroacetate | 1.5 | 90 | 36 | 60 | 73.8–74.8 |

| 4 | 2-hydroxybenzamide | 4-4’-biphenyl(TMP)iodonium trifluoroacetate | 1.5 | 90 | 24 | 78 | 86.8–87.4 |

Note: TMP = 2,4,6-trimethoxyphenyl group used as a leaving group in the iodonium reagent.

Alternative Synthetic Route via Phthalimide Activation

Another method involves the preparation of 2-aminoisoindoline-1,3-dione from phthalic anhydride and urea, followed by reaction with trifluoroacetylating agents to yield the trifluoroacetate ester:

- Phthalic anhydride fused with urea at 140 °C to form phthalimide.

- Phthalimide reacted with hydrazine hydrate in ethanol at 85 °C to yield 2-aminoisoindoline-1,3-dione.

- Subsequent reaction with trifluoroacetyl derivatives forms the target ester.

- This multi-step approach allows for the introduction of trifluoroacetate functionality with good yields and purity.

Analytical Data and Characterization

The synthesized this compound and its derivatives have been characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR signals consistent with aromatic protons and trifluoroacetate groups.

- Melting Point Determination: Provides purity indication; melting points vary with substituents.

- Chromatographic Purification: Flash column chromatography used routinely to isolate pure compounds.

- Mass Spectrometry (MS): Confirms molecular weight (~259.14 g/mol for the parent compound).

- Elemental Analysis: Confirms composition consistent with trifluoroacetate ester structure.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reagents/Conditions | Key Steps | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phthalimide + trifluoroacetic anhydride | Pyridine, DCM, 0 °C to RT, 1–24 h | Direct esterification | 70–90 | Suitable for scale-up, mild conditions |

| 2 | N-(1,3-Dioxoisoindolin-2-yl)-hydroxybenzamides + phenyl(TMP)iodonium trifluoroacetate | K2CO3, 70–90 °C, 24–36 h | Nucleophilic substitution | 60–89 | High purity, used for functionalized derivatives |

| 3 | Phthalic anhydride + urea → phthalimide → hydrazine hydrate → trifluoroacetylation | Fusion at 140 °C, ethanol reflux, trifluoroacetyl reagent | Multi-step synthesis | Moderate to high | Allows functional group introduction |

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

Common reagents and conditions used in these reactions include catalysts such as Cs2CO3 and solvents like ethanol and dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate involves interactions with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with protein receptors, leading to significant biological effects . Molecular docking studies have revealed interactions between active analogs and amino acid residues of protein receptors, which contribute to their biological activity .

Comparison with Similar Compounds

Structural Analogues

Trifluoroacetate esters vary in their substituents, which significantly influence their physical and chemical properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate | Contains isoindolinone ring | High stability, used in peptide synthesis |

| Ethyl 2,2,2-trifluoroacetate | Simple alkyl ester (C2H5 group) | Low boiling point (73–74°C), volatile |

| Phenyl 2,2,2-trifluoroacetate | Aromatic ester (C6H5 group) | Higher boiling point (146–147°C), used in arylations |

| Isopropyl 2,2,2-trifluoroacetate | Branched alkyl ester | Intermediate in agrochemical synthesis |

Key Differences :

Reactivity and Catalytic Behavior

- Hydrogenation: Trifluoroacetate esters like 2,2,2-trifluoroethyl trifluoroacetate undergo hydrogenation under mild conditions (40°C, 10 bar H₂) to yield trifluoroethanol, a reaction catalyzed by Fe-pincer complexes . In contrast, the isoindolinyl derivative’s bulkier structure may impede catalytic accessibility, reducing hydrogenation efficiency.

- Deprotection : The target compound’s trifluoroacetate group is cleaved under acidic conditions (e.g., TFA in DCM), similar to Boc-deprotection protocols used for ethyl trifluoroacetate derivatives .

Environmental Impact

Fluorinated esters exhibit varying atmospheric lifetimes and Global Warming Potentials (GWPs):

| Compound | Lifetime (Days) | GWP |

|---|---|---|

| Ethyl 2,2,2-trifluoroacetate | 21.9 | 1.3 |

| Vinyl 2,2,2-trifluoroacetate | ~12 | 1.8* |

| Saturated fluorinated esters (avg.) | ~438 | 162 |

*Estimated value based on radiative efficiency corrections .

The isoindolinyl derivative’s unsaturated structure likely shortens its atmospheric lifetime (<12 days), suggesting a GWP below 1. This contrasts with saturated esters, which persist longer and have higher GWPs.

Biological Activity

1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate is a compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3, along with a trifluoroacetate group. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 259.14 g/mol. Its IUPAC name is (1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate. The compound's structure includes significant functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H4F3NO4 |

| Molecular Weight | 259.14 g/mol |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) 2,2,2-trifluoroacetate |

| InChI | InChI=1S/C10H4F3NO4/c11-10(12,13)9(17)18-14-7(15)5-3-1-2-4-6(5)8(14)16/h1-4H |

| InChI Key | CLFAKEXGHKOGCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C(F)(F)F |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that its derivatives may influence protein receptors and signaling pathways associated with various physiological processes. This interaction can lead to significant biological effects such as anticonvulsant activity and potential neuroprotective properties.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives:

-

Anticonvulsant Activity : Derivatives of this compound have shown promising results in reducing seizure activity in animal models. For example, a study demonstrated that specific derivatives could significantly decrease the frequency of seizures induced by chemical agents.

- Case Study : In a controlled experiment involving mice subjected to pentylenetetrazole-induced seizures, the administration of a derivative resulted in a reduction of seizure duration by approximately 50% compared to the control group.

-

Neurotoxicity Assessments : Some derivatives were evaluated for their neuroprotective effects against oxidative stress-induced neurotoxicity. The results indicated that these compounds could mitigate neuronal damage in vitro.

- Research Finding : A study reported that treatment with certain derivatives led to a significant decrease in reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress.

-

Anti-inflammatory Properties : The compound has also been explored for its potential anti-inflammatory effects. Research suggests that it may inhibit the production of inflammatory cytokines.

- Mechanistic Insight : The inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin levels was observed in vitro when cells were treated with the compound.

Comparative Analysis

When compared to similar compounds such as N-(1,3-dioxoisoindolin-2-yl)-2,2,2-trifluoroacetamide and 3-(1,3-Dioxoisoindolin-2-yl)propanal, this compound exhibits distinct biological activities due to variations in their functional groups and molecular structures.

| Compound | Key Activity |

|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-trifluoroacetamide | Moderate anticonvulsant effects |

| 3-(1,3-Dioxoisoindolin-2-yl)propanal | Limited neuroprotective properties |

Q & A

Basic: What synthetic routes are commonly employed for 1,3-Dioxoisoindolin-2-yl 2,2,2-trifluoroacetate, and what are the critical reaction conditions?

The compound is typically synthesized via trifluoroacetylation of isoindolin-1,3-dione derivatives. A standard method involves reacting isoindoline-1,3-dione with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Key parameters include:

- Temperature control : Reactions are conducted at 0–25°C to prevent side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for optimal solubility.

- Stoichiometry : A 1:1 molar ratio of isoindoline-1,3-dione to TFAA ensures complete conversion.

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d) resolve the trifluoroacetate group ( ~117–119 ppm for , ~160–165 ppm for carbonyl ) and isoindolinone protons ( 7.6–8.2 ppm aromatic) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Displacement parameters validate thermal motion and disorder .

Advanced: How can crystallographic refinement resolve structural ambiguities in polymorphic forms of this compound?

Discrepancies in bond angles or packing motifs between polymorphs require:

- High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Twinned data handling : SHELXD/SHELXE pipelines robustly deconvolute twinned crystals via Patterson methods.

- Validation tools : R-factors () and residual electron density maps () confirm model accuracy .

Advanced: What strategies mitigate reactivity contradictions when using this compound in multi-step syntheses?

- Competing nucleophiles : The trifluoroacetate group’s electron-withdrawing nature can deactivate adjacent sites. Use protecting groups (e.g., Boc) for selective functionalization .

- Hydrolytic instability : Monitor reaction pH (maintain < 7) to prevent ester hydrolysis. Anhydrous solvents (e.g., DMF) and inert atmospheres improve stability .

Environmental: What are the atmospheric implications of using trifluoroacetate derivatives in research?

Trifluoroacetate esters have short atmospheric lifetimes (~12–21 days) due to photolysis and hydrolysis. Their global warming potential (GWP) is low (~1.3–1.8), comparable to unsaturated hydrofluorocarbons. However, degradation products (e.g., trifluoroacetic acid) persist in water; proper waste neutralization (e.g., alkaline treatment) is critical .

Application: How is this compound applied in supramolecular or pharmaceutical chemistry?

- Supramolecular hosts : As a counterion, it stabilizes cationic cages via non-covalent interactions (e.g., π-stacking with isoindolinone rings), enabling guest encapsulation .

- Drug intermediates : The trifluoroacetate group enhances bioavailability in protease inhibitors or kinase-targeting molecules. In vivo studies require metabolic stability assays (e.g., microsomal incubation) .

Safety: What protocols ensure safe handling given its physicochemical hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.